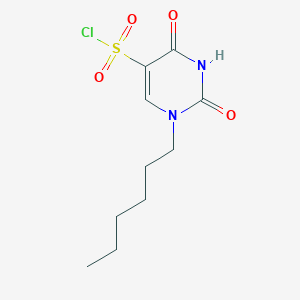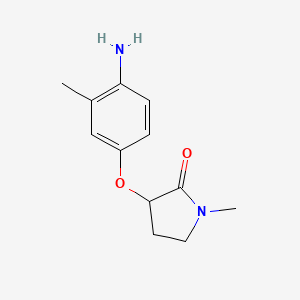
6-(Dimethylamino)pyridine-2-carboximidamide
Overview
Description
“6-(Dimethylamino)pyridine-2-carboximidamide” is a compound used for pharmaceutical testing . It is a derivative of pyridine .
Synthesis Analysis
The synthesis of this compound involves the use of a variety of methods. One such method involves the use of isatin and pyridyl-2-amidrazone pharmacophores . Another method involves the use of propeller-like tris (2-pyridyl)amine and 2,6-pyridinedicarboxylic acid chloride .Molecular Structure Analysis
The molecular structure of this compound is complex and involves the use of bulky, nitrogen donor atom bearing pendant groups . This structure allows the compound to bind with divalent metal cations: copper (II), nickel (II), zinc (II), and lead (II) in acetonitrile .Chemical Reactions Analysis
The compound has been found to interact with various metal cations forming complexes of 1:1 stoichiometry . It has also been found to be a useful nucleophilic catalyst for a variety of reactions .Physical And Chemical Properties Analysis
The compound is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Scientific Research Applications
Versatility in Chemical Reactions
6-(Dimethylamino)pyridine-2-carboximidamide and its derivatives exhibit versatility in various chemical reactions. For instance, they participate in [4+2] cycloaddition reactions with electron-deficient olefins, leading to the formation of compounds like pyrido[2,3-d]pyrimidines, as well as Michael addition reactions resulting in pyrrolo[3,4-c]pyridines and theophylline derivatives (Walsh, Naijue, Fang, & Wamhoff, 1988).
Catalytic Applications
The compound has been utilized as a catalyst. For example, 4-(Dimethylamino)pyridine has been used as a catalyst in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, facilitating the production of γ-lactones and δ-lactones under neutral conditions (Meng, Liu, Liu, & Wang, 2015).
Synthesis of Novel Compounds
Its derivatives are key in synthesizing novel compounds. For instance, reactions with various heterocumulenes lead to the formation of pyrimido[4,5-d]pyrimidines, providing a convenient method for the direct synthesis of these derivatives (Prajapati & Thakur, 2005).
Formation of Complexes with Metal Ions
Some derivatives of 6-(Dimethylamino)pyridine-2-carboximidamide form complexes with metal ions like Cu(II), Cd(II), and Mn(II). These complexes are characterized by the bonding of the pyrimidine bases to metal ions through the carbonyl group, indicating potential applications in coordination chemistry (Dixon & Wells, 1986).
Applications in Organic Synthesis
This compound and its derivatives also find applications in organic synthesis. For example, they facilitate the synthesis of stable betainic pyrimidinaminides, which are important in the study of nucleophilic substitution reactions (Schmidt, 2002).
Safety And Hazards
Future Directions
The compound has potential applications in coordination chemistry, stabilization of reactive species, synthetic modeling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications . It also shows potential for application in senescence-mediated anticancer therapy .
properties
IUPAC Name |
6-(dimethylamino)pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-12(2)7-5-3-4-6(11-7)8(9)10/h3-5H,1-2H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMNUDALUGHDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)pyridine-2-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)

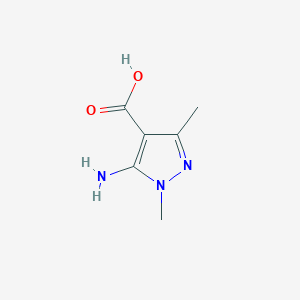
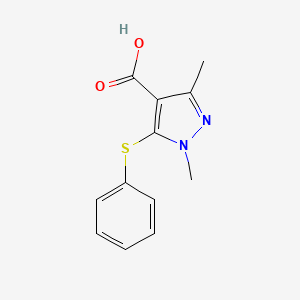
![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
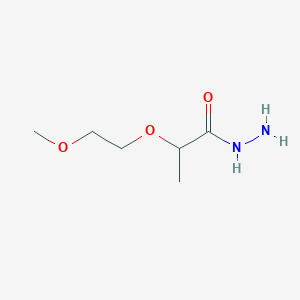

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
